molecular formula C6H2Cl2N2 B184595 2,6-Dichloroisonicotinonitrile CAS No. 32710-65-9

2,6-Dichloroisonicotinonitrile

Cat. No.: B184595
CAS No.: 32710-65-9
M. Wt: 173 g/mol
InChI Key: BTUKLHWINORBTN-UHFFFAOYSA-N
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Description

2,6-Dichloroisonicotinonitrile (CAS 32710-65-9) is a halogenated pyridine derivative with the molecular formula C₆H₂Cl₂N₂ and a molecular weight of 173.00 g/mol. Its structure features chlorine atoms at the 2- and 6-positions of the pyridine ring and a nitrile group at the 4-position (SMILES: C1=C(C=C(N=C1Cl)Cl)C#N) . The compound is primarily used as an intermediate in organic synthesis, particularly for constructing pyridine-based ligands, agrochemicals, and pharmaceuticals. Its dual chlorine substituents enhance electrophilicity, enabling regioselective nucleophilic substitution reactions .

Preparation Methods

Traditional Chlorination Methods

Early approaches to synthesizing 2,6-dichloroisonicotinonitrile relied on direct chlorination of pyridine precursors. Two primary methods dominated early literature:

Solid-Phase Reaction with Phosphorus Pentachloride

The reaction of 2,6-dihydroxynicotinamide with phosphorus pentachloride (PCl₅) without solvents was among the first reported methods . This approach faced operational challenges due to the solid-phase nature of the reactants, leading to inefficient mixing and unpredictable exothermicity. Stirring difficulties and localized overheating often resulted in incomplete conversions, with yields rarely exceeding 60% .

Phosphorus Oxychloride-Mediated Chlorination

A modified method utilized phosphorus oxychloride (POCl₃) as both a solvent and chlorinating agent . While this improved reaction homogeneity, it introduced environmental and logistical hurdles. Post-reaction processing generated acidic waste streams rich in phosphorus, necessitating costly neutralization steps. Furthermore, the hygroscopic nature of POCl₃ demanded strict anhydrous conditions, complicating large-scale production .

Modern Solvent-Based Synthesis

The limitations of traditional methods spurred the development of solvent-mediated processes, as detailed in patent WO2000006547A1 . This approach represents the current industrial standard due to its reproducibility and scalability.

Reaction Mechanism and Conditions

The patented method involves chlorinating 2,6-dihydroxynicotinonitrile in an aromatic solvent (e.g., chlorobenzene or xylene) using PCl₅ or POCl₃. The general reaction is:

C₆H₃N₂O₂ (2,6-dihydroxynicotinonitrile)+2PCl₅C₆H₂Cl₂N₂ (this compound)+2POCl₃+2HCl\text{C₆H₃N₂O₂ (2,6-dihydroxynicotinonitrile)} + 2\text{PCl₅} \rightarrow \text{C₆H₂Cl₂N₂ (this compound)} + 2\text{POCl₃} + 2\text{HCl}

Key parameters include:

  • Temperature : 80–120°C

  • Reaction Time : 2–10 hours

  • Catalyst : Dimethylformamide (DMF, 0.1–5 mol%) to accelerate substitution .

Solvent Selection and Optimization

Aromatic solvents mitigate the drawbacks of earlier methods by:

  • Dissolving reactants to ensure homogeneous mixing.

  • Reducing phosphorus-containing waste through solvent recovery.

  • Minimizing side reactions (e.g., hydrolysis) due to low polarity .

Experimental data from the patent demonstrates solvent-specific yields:

SolventTemperature (°C)Yield (%)Purity (%)
Chlorobenzene1008598.5
Xylene1208297.8
Toluene907896.2

Catalytic Enhancements

The addition of DMF as a Lewis acid catalyst lowers activation energy by polarizing the P–Cl bond in PCl₅, facilitating nucleophilic attack by the hydroxyl oxygen of the substrate . This reduces reaction times by 30–40% compared to uncatalyzed conditions.

Comparative Analysis of Methods

The table below contrasts traditional and modern synthesis approaches:

ParameterSolid-Phase (PCl₅)POCl₃ SolventAromatic Solvent (Patent)
Yield 55–60%65–70%78–85%
Reaction Control PoorModerateHigh
Waste Generation Low (solid)High (liquid)Moderate (recyclable)
Scalability LimitedModerateHigh
Typical Purity 90–92%93–95%97–99%

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₇H₄Cl₂N₂
  • Molecular Weight : 189.02 g/mol
  • Structure : DCIN features a pyridine ring with two chlorine substituents and a nitrile group, which contributes to its reactivity and biological activity.

Synthesis of Pharmaceuticals

DCIN serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating complex drug molecules. For example, its derivatives have been explored for potential anti-inflammatory and antiviral properties.

Research indicates that DCIN can modulate nicotinic acetylcholine receptors (nAChRs), which are critical in neurotransmission. Studies have shown that it acts as an allosteric modulator, enhancing acetylcholine responses. Additionally, it has demonstrated enzyme inhibition properties against Hepatitis C virus NS5B polymerase, highlighting its potential in antiviral drug development .

Agrochemical Applications

DCIN is utilized in the synthesis of trifluoromethylpyridines, which are active ingredients in agrochemicals. These compounds are effective in protecting crops from pests and diseases. For instance, treatments with DCIN have been shown to induce plant defense responses, enhancing resistance against pathogens .

Case Study 1: Modulation of Nicotinic Receptors

A study investigated the effects of DCIN on nAChRs in neuronal cells. The results indicated that DCIN significantly enhanced receptor activity, suggesting its potential use in treating neurological disorders characterized by impaired cholinergic signaling.

Case Study 2: Agrochemical Efficacy

In agricultural trials, plants treated with DCIN exhibited increased resistance to fungal infections compared to untreated controls. The compound induced the synthesis of pathogenesis-related proteins, which play a crucial role in plant defense mechanisms .

Table 1: Comparison of Biological Activities

CompoundActivity TypeReference
2,6-DichloroisonicotinonitrilenAChR Modulation
2,6-Dichloroisonicotinic AcidPlant Defense Induction
Salicylic AcidPlant Defense Induction

Table 2: Synthesis Pathways for DCIN Derivatives

Starting MaterialReaction TypeProduct
Methyl nicotinateNucleophilic SubstitutionThis compound
CyanoacetamideMichael AdditionVarious pyridine derivatives

Mechanism of Action

The mechanism of action of 2,6-Dichloroisonicotinonitrile is primarily based on its ability to undergo nucleophilic substitution and other chemical transformations. The chlorine atoms and nitrile group provide reactive sites for various chemical reactions, enabling the compound to interact with different molecular targets and pathways. For instance, in biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites and blocking their activity .

Comparison with Similar Compounds

Halogenated Pyridine Derivatives

2,6-Dichloroisonicotinic Acid (CAS 5398-44-7)

  • Molecular Formula: C₆H₃Cl₂NO₂
  • Molecular Weight : 192.00 g/mol
  • Key Properties: Melting Point: 209–212°C Solubility: Clear in methanol (1% w/v) Assay: ≥97% purity .
  • Comparison: Replacing the nitrile group with a carboxylic acid increases hydrogen bonding capacity, raising the melting point and altering reactivity. This compound is suited for esterification or salt formation, unlike the nitrile’s cyano-based transformations .

2,6-Dichloro-5-fluoronicotinic Acid (CAS 1608-26-0)

Functional Group Variants

2,6-Dichloroisonicotinamide (CAS 89281-13-0)

  • Molecular Formula : C₆H₄Cl₂N₂O
  • Molecular Weight : 191.01 g/mol
  • Comparison: The amide group reduces electrophilicity compared to the nitrile, favoring hydrolysis over cyano-specific reactions (e.g., reduction to amines). Commercial pricing differs significantly ($23.00/200 mg vs. $107.00/1 g for the nitrile) .

Methyl 2,6-Dichloroisonicotinate (CAS 42521-09-5)

  • Structural Similarity : 0.86 (vs. nitrile)
  • Comparison : The ester group offers versatility in nucleophilic acyl substitution but lacks the nitrile’s ability to participate in click chemistry or nitrile-to-amine conversions .

Substituent Effects

2,6-Diethylisonicotinonitrile (CAS 37581-44-5)

  • Molecular Formula : C₁₀H₁₂N₂
  • Key Difference: Ethyl groups at the 2- and 6-positions are electron-donating, reducing ring electrophilicity and altering solubility (increased lipophilicity) compared to the electron-withdrawing chlorines in 2,6-Dichloroisonicotinonitrile .

Data Tables

Table 1: Physical and Chemical Properties

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
This compound 32710-65-9 C₆H₂Cl₂N₂ 173.00 N/A DMSO, Methanol
2,6-Dichloroisonicotinic Acid 5398-44-7 C₆H₃Cl₂NO₂ 192.00 209–212 Methanol
2,6-Dichloroisonicotinamide 89281-13-0 C₆H₄Cl₂N₂O 191.01 N/A N/A

Table 3: Commercial Availability (Selected)

Compound Supplier Price (USD) Quantity
This compound Santa Cruz Bio $107.00 1 g
2,6-Dichloroisonicotinamide Santa Cruz Bio $23.00 200 mg

Research Findings

  • Synthetic Utility: this compound’s chlorine substituents enable sequential functionalization. For example, one chlorine can be replaced selectively in Suzuki-Miyaura couplings to generate boronic acid derivatives .
  • Agrochemical Relevance: Its nitrile group is critical in synthesizing neonicotinoid analogs, leveraging cyano-imidacloprid-like bioactivity .

Biological Activity

2,6-Dichloroisonicotinonitrile (DCIN) is a compound that has garnered attention for its potential biological activities, particularly in the context of plant defense mechanisms and its applications in agricultural practices. This article delves into the biological activity of DCIN, highlighting its mechanisms, effects on plant systems, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic compound characterized by the presence of two chlorine atoms and a nitrile functional group attached to a pyridine ring. Its molecular formula is C7H3Cl2N. The structural features of DCIN are critical for its biological activity, influencing its interaction with various biological targets.

Induction of Plant Defense Responses

Research indicates that DCIN acts as an inducer of plant defense responses similar to its analogs, such as 2,6-dichloroisonicotinic acid (INA). Both compounds have been shown to enhance the synthesis of pathogenesis-related (PR) proteins, which play a pivotal role in plant immunity. Specifically, DCIN has been found to:

  • Inhibit Catalase Activity : DCIN binds to soluble salicylic acid-binding proteins in plants, inhibiting catalase activity. This inhibition leads to an increase in reactive oxygen species (ROS), which are essential for activating defense pathways against pathogens .
  • Enhance Disease Resistance : The induction of PR proteins correlates with increased resistance to various pathogens, including the tobacco mosaic virus. The effectiveness of DCIN in enhancing disease resistance has been demonstrated through dose-response studies .

Comparative Studies on Biological Activity

A comparative analysis was conducted to evaluate the biological activity of DCIN against other known inducers like INA and salicylic acid (SA). The findings are summarized in the following table:

CompoundMechanism of ActionEffect on PR Protein ExpressionPathogen Resistance
DCINInhibits catalaseSignificant increaseHigh
INAInhibits catalaseSignificant increaseHigh
SABinds SA receptorModerate increaseModerate

This table illustrates that while all three compounds enhance PR protein expression and pathogen resistance, DCIN and INA exhibit a more pronounced effect compared to SA.

Field Trials

Field trials have demonstrated that applications of DCIN at concentrations around 100 mg/L significantly reduce the incidence and severity of diseases such as purple blotch in crops. These trials support the compound's practical utility in agricultural settings for disease management .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Dichloroisonicotinonitrile, and how can purity be validated?

  • Methodological Answer : Common synthetic routes involve chlorination of isonicotinonitrile derivatives using agents like POCl₃ or SOCl₂ under controlled conditions. Purification typically employs recrystallization or column chromatography. Purity validation requires NMR (¹H/¹³C), HPLC, and mass spectrometry. Cross-referencing spectral data with databases like NIST ensures accuracy . Detailed experimental protocols must be documented to ensure reproducibility, including reagent ratios, reaction times, and purification steps .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Immediate decontamination with water is required for spills or exposure. Toxicity data (e.g., LD₅₀) should inform risk assessments, and waste must be segregated for professional disposal . Safety sheets (SDS) should be consulted for hazard-specific first aid measures .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : X-ray crystallography confirms molecular geometry, while IR spectroscopy identifies functional groups (e.g., C≡N stretching at ~2200 cm⁻¹). Computational methods (DFT) model electronic properties, such as HOMO-LUMO gaps, to predict reactivity. Compare experimental and calculated spectra to validate results .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from impurities or tautomeric forms. Use high-resolution MS to confirm molecular formulas and 2D NMR (COSY, HSQC) to assign signals. Replicate synthesis under inert atmospheres to rule out oxidation artifacts. Cross-validate with independent techniques like X-ray diffraction .

Q. What strategies optimize reaction yields in halogenation steps for this compound synthesis?

  • Methodological Answer : Screen catalysts (e.g., FeCl₃) and solvents (DMF, DCM) to enhance chlorination efficiency. Kinetic studies (e.g., in situ monitoring via FTIR) identify optimal reaction times. Post-reaction quenching with ice-water minimizes byproducts. Statistical optimization (e.g., DOE) can balance variables like temperature and stoichiometry .

Q. How does this compound interact in redox reactions, and what analytical methods track these processes?

  • Methodological Answer : Cyclic voltammetry (CV) measures redox potentials, while UV-Vis spectroscopy monitors electron transfer using indicators like 2,6-DCPIP. Computational modeling (e.g., Marcus theory) predicts electron-transfer rates. Validate mechanisms with isotopic labeling (e.g., ¹⁵N) or trapping intermediates at low temperatures .

Q. What statistical approaches are recommended for validating reproducibility in studies involving this compound?

  • Methodological Answer : Use ANOVA to assess batch-to-batch variability and establish confidence intervals for key metrics (e.g., yield, purity). Include negative controls and triplicate experiments. Data visualization (e.g., Bland-Altman plots) highlights systematic errors. Transparent reporting of outliers and exclusion criteria is critical .

Properties

IUPAC Name

2,6-dichloropyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUKLHWINORBTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352877
Record name 2,6-dichloroisonicotinonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32710-65-9
Record name 2,6-Dichloro-4-pyridinecarbonitrile
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Record name 2,6-dichloroisonicotinonitrile
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Record name 2,6-Dichloroisonicotinonitrile
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Record name 2,6-Dichloro-4-pyridinecarbonitrile
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Feasible Synthetic Routes

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2,6-Dichloroisonicotinonitrile

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